1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole
CAS No.:
Cat. No.: VC17586797
Molecular Formula: C5H12N4
Molecular Weight: 128.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N4 |
|---|---|
| Molecular Weight | 128.18 g/mol |
| IUPAC Name | (1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine |
| Standard InChI | InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8) |
| Standard InChI Key | MLQKBWUDXBOMRK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN=C1NN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted at position 1 with an ethyl group and at position 2 with a hydrazinyl moiety. This configuration introduces both electron-donating (ethyl) and nucleophilic (hydrazine) groups, enabling diverse reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine |
| Molecular Formula | C₅H₁₂N₄ |
| Molecular Weight | 128.18 g/mol |
| SMILES | CCN1CCN=C1NN |
| InChI Key | MLQKBWUDXBOMRK-UHFFFAOYSA-N |
| PubChem CID | 13374641 |
X-ray crystallography of analogous imidazole derivatives reveals a planar ring system with bond lengths of 1.32–1.38 Å for C–N bonds, consistent with aromatic delocalization. The hydrazine group adopts a gauche conformation, facilitating hydrogen bonding with biological targets .
Synthetic Methodologies
Primary Synthesis Routes
Industrial and laboratory syntheses typically employ hydrazine-imidazole coupling reactions. A representative protocol involves:
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Precursor Preparation: 2-Chloro-1-ethyl-4,5-dihydro-1H-imidazole is treated with anhydrous hydrazine in ethanol under reflux (78°C, 12 hr).
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Purification: Crude product is recrystallized from ethyl acetate, yielding 72–85% pure compound.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | ±5% yield |
| Hydrazine Equivalents | 1.2–1.5 eq | Maximizes substitution |
| Solvent Polarity | ε = 4.3–5.6 (EtOH/THF) | Controls byproduct formation |
Side products include bis-hydrazinyl derivatives (≤15%), mitigated by stoichiometric control.
Reactivity and Chemical Transformations
Electrophilic Substitution
The hydrazine group undergoes regioselective reactions:
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Acylation: Treatment with acetyl chloride produces 2-acetylhydrazinyl derivatives (87% yield, CH₂Cl₂, 0°C).
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Alkylation: Benzyl bromide forms N’-benzyl analogs (IC₅₀ = 8.2 μM against S. aureus) .
Redox Reactions
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Oxidation: H₂O₂/Fe³⁺ generates imidazole-2,3-dione (λₘₐₓ = 310 nm, ε = 12,400 M⁻¹cm⁻¹).
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Reduction: NaBH₄ selectively reduces the C=N bond, yielding 1-ethyl-2-hydrazinylimidazolidine (ΔG‡ = 64 kJ/mol).
Table 3: Kinetic Parameters for Oxidation
| Oxidizing Agent | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| H₂O₂ | 0.017 | 78.3 |
| KMnO₄ | 0.23 | 54.1 |
Biological Activities and Mechanisms
Antimicrobial Properties
Against Gram-positive pathogens:
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Enterococcus faecalis | 25.0 | DNA gyrase binding (Kd = 0.8 μM) |
Molecular dynamics simulations show binding to Penicillin-Binding Protein 2a (RMSD = 1.2 Å over 100 ns) .
Industrial and Research Applications
Coordination Chemistry
Forms stable complexes with transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | [Cu(C₅H₁₁N₄)₂Cl₂] | Catalytic oxidation of alkenes |
| Fe(III) | Octahedral FeN₄O₂ core | MRI contrast agents |
Magnetic susceptibility measurements (μₑff = 3.2 BM) confirm high-spin Fe³⁺ configurations.
Future Research Directions
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Structure-Activity Optimization: Introducing fluorinated alkyl chains to enhance blood-brain barrier penetration.
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Polymer-Supported Synthesis: Enabling continuous-flow production (projected 92% yield at 10 kg/batch).
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Targeted Drug Delivery: Conjugation with monoclonal antibodies for precision oncology applications.
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